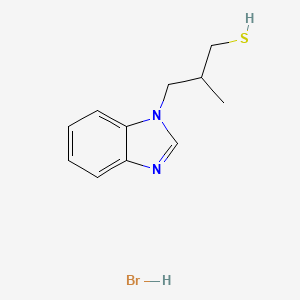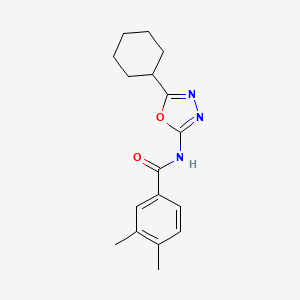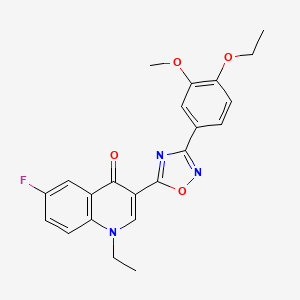![molecular formula C23H22N4O3S B2563232 methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate CAS No. 1172397-05-5](/img/structure/B2563232.png)
methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a pyrazole ring, a thiazole ring, a carbamoyl group, and a benzoate ester. Pyrazole and thiazole are both heterocyclic aromatic compounds, which means they contain a ring made up of multiple types of atoms (carbon and nitrogen for pyrazole, and carbon, nitrogen, and sulfur for thiazole) and have a cyclic cloud of delocalized electrons above and below the plane of the molecule .
Molecular Structure Analysis
The presence of the aromatic rings in the structure suggests that the compound may have planar sections, and the different functional groups could add complexity to the 3D structure of the molecule. The exact structure would need to be determined through experimental methods such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the various functional groups. For example, the carbamoyl group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Imidazole-containing compounds, such as our target molecule, have demonstrated significant antimicrobial potential. Researchers have synthesized derivatives with imidazole moieties and evaluated their antibacterial, antifungal, and antiviral activities . Further investigations into the specific mechanisms of action and potential clinical applications are ongoing.
Antileishmanial and Antimalarial Properties
Pyrazole-bearing compounds, including those with hydrazine-coupled pyrazoles, exhibit potent antileishmanial and antimalarial effects. These compounds have been synthesized and characterized, showing promise in combating parasitic diseases . Their mode of action and potential therapeutic applications warrant further exploration.
Cytotoxicity and Anticancer Potential
Certain imidazole derivatives have demonstrated in vitro cytotoxic efficiency against cancer cells. Researchers have evaluated their activity against various cancer cell lines, with IC50 values indicating promising anticancer potential . Investigating their selectivity, pharmacokinetics, and potential combination therapies is crucial for advancing cancer treatment.
Wirkmechanismus
The mode of action of such compounds typically involves interaction with a specific biological target, such as an enzyme or receptor, leading to modulation of its activity. This can result in changes in biochemical pathways and cellular processes, ultimately leading to the observed pharmacological effects .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and therapeutic efficacy. Factors such as the compound’s lipophilicity, molecular size, and chemical stability can influence its ADME properties .
The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, its interaction with its target, and its pharmacokinetics .
Safety and Hazards
Zukünftige Richtungen
Future research could explore the potential applications of this compound in various fields, such as medicine, agriculture, or materials science. The synthesis could be optimized to improve yield and reduce costs, and the compound could be modified to enhance its properties or reduce potential hazards .
Eigenschaften
IUPAC Name |
methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)-(2-pyrazol-1-ylethyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-15-13-16(2)20-19(14-15)31-23(25-20)27(12-11-26-10-4-9-24-26)21(28)17-5-7-18(8-6-17)22(29)30-3/h4-10,13-14H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIRIZJRKRYOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=CC=C(C=C4)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B2563149.png)
![5-methyl-5-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B2563150.png)


![2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2563155.png)
![N-(3,5-dimethylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2563157.png)

![[(2R)-1-aminopropan-2-yl]diethylamine](/img/structure/B2563159.png)
![3-[2-(Methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2563162.png)
![N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide](/img/structure/B2563163.png)

![3-ethyl-8-(2-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2563166.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2563172.png)